4-Bromo-2-(cyclohexyloxy)benzaldehyde
Description
4-Bromo-2-(cyclohexyloxy)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the para position and a cyclohexyloxy group at the ortho position relative to the aldehyde functional group. These compounds are typically intermediates in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions for pharmaceuticals, agrochemicals, or materials science applications .
Properties
IUPAC Name |
4-bromo-2-cyclohexyloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCOHOVRXLXYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Formylation of Brominated Cyclohexyloxybenzenes
Reaction Optimization and Catalytic Systems
Catalyst Selection for Etherification
Etherification efficiency hinges on base and solvent choices:
Potassium carbonate in DMF emerges as optimal, balancing reactivity and cost. Cesium carbonate, while effective, is less economical for large-scale applications.
Formylation Conditions
Formylation via Vilsmeier-Haack or Gattermann-Koch reactions is less common due to competing side reactions. Instead, the use of DMF as a formyl donor in the presence of POCl₃ (Vilsmeier reagent) is noted in CN103025696B, achieving 38–45% yields for analogous structures. For 4-bromo-2-(cyclohexyloxy)benzaldehyde, this method would require stringent moisture control to prevent hydrolysis of intermediates.
Industrial-Scale Production Challenges
Purification and Crystallization
Industrial protocols prioritize yield and purity. The patent CN117142931A highlights crystallization using heptane or hexane to isolate intermediates. For the final product, chromatographic purification is avoided in favor of solvent swaps (e.g., switching from THF to heptane) to induce crystallization, reducing costs.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hydroxybenzaldehyde route | High purity intermediates; Scalable | Multi-step process; Solvent-intensive | 65–72 |
| Direct formylation | Fewer steps; Faster reaction times | Low yields; Sensitivity to moisture | 38–45 |
| Reductive amination (analog) | Compatible with diverse substrates | Requires specialized catalysts | 50–60 |
The hydroxybenzaldehyde route remains preferred for industrial applications due to reliability, despite its complexity. Direct formylation offers rapid access but suffers from moderate yields and sensitivity to reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-(cyclohexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: 4-Bromo-2-(cyclohexyloxy)benzoic acid
Reduction: 4-Bromo-2-(cyclohexyloxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(cyclohexyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclohexyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and cyclohexyloxy group can also influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
A. Alkoxy Substituents
- Cyclohexyloxy vs. Methoxy/Ethoxy Groups: 4-Bromo-2-(4-methoxybenzyl)benzaldehyde (3t): Exhibits a methoxybenzyl group, yielding 67% in synthesis. Its ¹H NMR shows a singlet at δ 10.20 (aldehyde proton) and a methoxy resonance at δ 3.77 . NMR data indicate similar aldehyde proton shifts (δ ~10.20) . Cyclohexyloxy Group: The cyclohexyloxy moiety in 4-Bromo-2-(cyclohexyloxy)benzaldehyde introduces significant steric hindrance, which may slow reaction kinetics but enhance stability against oxidation compared to smaller alkoxy groups.
B. Halogen Substituents
- Bromine vs. Chlorine/Fluorine: 4-Bromo-2-(3-chlorophenoxy)benzaldehyde: The chloro group increases electrophilicity at the para position, facilitating nucleophilic substitution. However, it may reduce solubility in polar solvents . 4-Fluoro-2-(4-methoxybenzyl)benzaldehyde (3u): Fluorine’s electron-withdrawing effect enhances aldehyde reactivity, as seen in higher yields (72%) compared to brominated analogs . 4-Bromo-2-(trifluoromethoxy)benzaldehyde: The trifluoromethoxy group (-OCF₃) strongly withdraws electrons, stabilizing the aldehyde group and enabling high yields (84–93%) in Pd-catalyzed arylations .
C. Hydroxy and Methoxy Derivatives :
- 4-Bromo-2-hydroxybenzaldehyde: Lacking an alkoxy group, this compound is more reactive in condensation reactions but less stable under acidic conditions. It is used in biochemical research due to its phenolic moiety .
Spectroscopic and Physicochemical Properties
NMR Shifts (¹H and ¹³C) :
- Aldehyde Proton : δ ~10.20 in CDCl₃ for most analogs, indicating minimal electronic perturbation from substituents .
- Aromatic Protons : Ortho-substituted bromine causes deshielding (δ 7.40–7.70), while alkoxy groups shield adjacent protons (δ 6.82–7.05) .
- ¹³C NMR : Aldehyde carbons resonate at δ ~190–191, with aromatic carbons influenced by substituent electronegativity .
Thermal Stability :
- Trifluoromethoxy and chlorophenoxy derivatives exhibit higher thermal stability (melting points >90°C) compared to methoxy analogs .
Q & A
Q. How can thermodynamic parameters (e.g., ΔG, ΔH) guide the design of energy-efficient syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
